

Discovery and initial characterization of 3-Morpholinopropanamide

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Compound of Interest

Compound Name: 3-Morpholinopropanamide

CAS No.: 4441-33-2

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An In-depth Technical Guide to the Discovery, Synthesis, and Initial Characterization of **3-Morpholinopropanamide**

Disclaimer: This document is a scientifically-grounded, hypothetical guide constructed based on established principles of organic synthesis, analytical chemistry, and pharmacological screening. The synthesis and characterization of **3-Morpholinopropanamide**, a potentially novel chemical entity, are detailed herein by drawing parallels from existing literature on structurally related morpholine derivatives.

Executive Summary

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in numerous approved therapeutic agents. This guide details the prospective discovery, synthesis, and initial characterization of a novel morpholine-containing compound, **3-Morpholinopropanamide**. We present a robust synthetic pathway, a comprehensive analytical characterization cascade, and a proposed initial biological screening strategy. This document serves as a technical blueprint for researchers, scientists,

and drug development professionals interested in exploring the potential of this and related chemical entities.

Introduction: The Morpholine Moiety in Drug Discovery

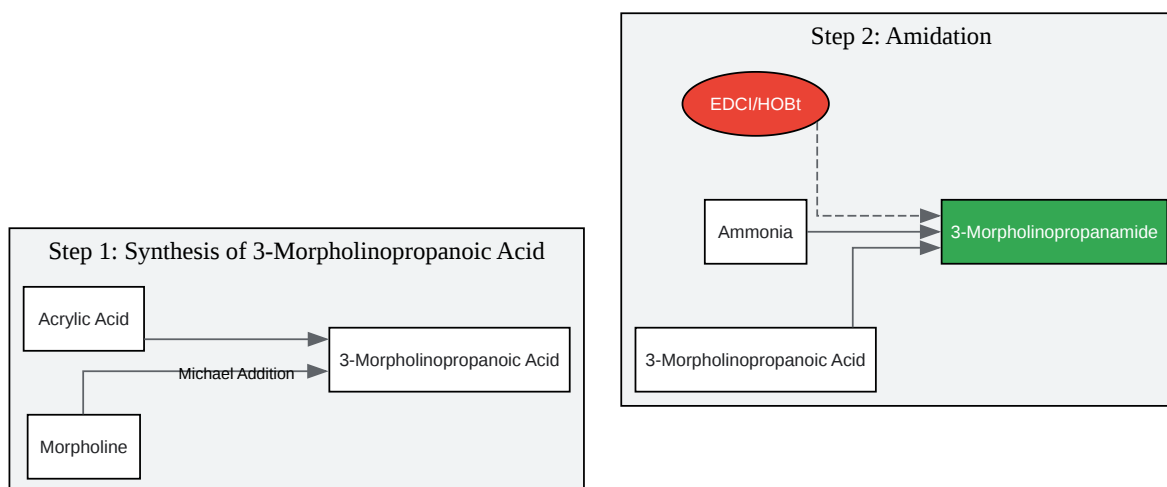
The morpholine ring is a privileged structure in drug design due to its metabolic stability, low toxicity, and ability to improve the pharmacokinetic profile of parent molecules. Its basic nitrogen atom can be leveraged for salt formation, enhancing solubility and bioavailability. This guide focuses on the novel compound **3-Morpholinopropanamide**, which couples the morpholine core with a flexible propanamide linker, a common feature in bioactive molecules that allows for optimal interaction with biological targets.

Proposed Synthesis of 3-Morpholinopropanamide

The synthesis of **3-Morpholinopropanamide** is proposed via a standard and efficient amidation reaction between 3-morpholinopropanoic acid and a suitable amine source, or alternatively, through the reaction of morpholine with acrylamide. A more controlled and widely applicable laboratory-scale synthesis involves the coupling of 3-morpholinopropanoic acid with ammonia, facilitated by a peptide coupling agent.

Synthetic Workflow

The proposed synthetic route is a two-step process starting from commercially available reagents.



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Caption: Proposed two-step synthesis of **3-Morpholinopropanamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Morpholinopropanoic Acid

- To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile, add acrylic acid (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 3-morpholinopropanoic acid.

Step 2: Synthesis of **3-Morpholinopropanamide**

- Dissolve 3-morpholinopropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
- Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 5 minutes at room temperature.[1]
- Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.5 eq).
- Stir the reaction at room temperature for 8-12 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-Morpholinopropanamide**.

Physicochemical and Structural Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized **3-Morpholinopropanamide**.

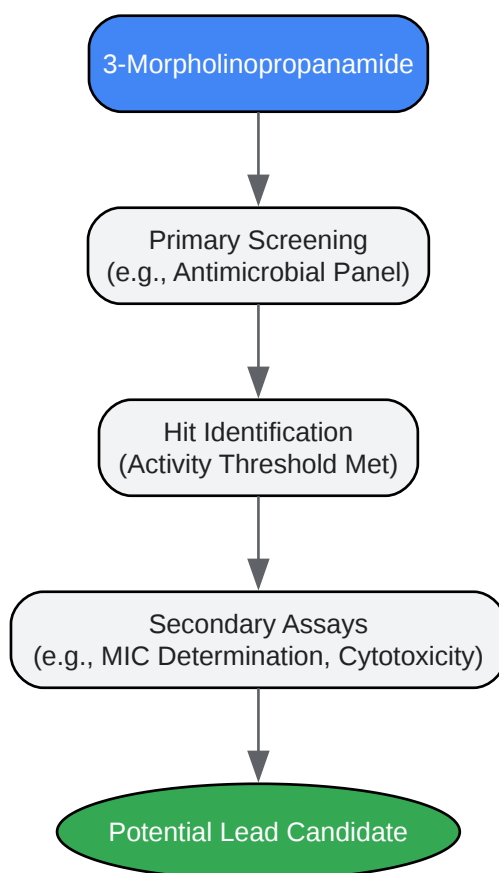
Characterization Techniques

Technique	Purpose	Expected Results
^1H NMR	To determine the proton environment and confirm the structure.	Peaks corresponding to the morpholine ring protons, and the two methylene groups of the propanamide chain.
^{13}C NMR	To identify all unique carbon atoms in the molecule.	Resonances for the morpholine carbons, the propanamide backbone carbons, and the carbonyl carbon.
FT-IR	To identify functional groups.	Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-O-C stretching (morpholine ether).
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the calculated mass of $\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2$.
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the final compound.	A single major peak indicating high purity (>95%).

Proposed Initial Biological Evaluation

Drawing inspiration from the documented biological activities of various morpholine derivatives, a tiered screening approach is proposed to elucidate the potential therapeutic value of **3-Morpholinopropanamide**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Biological Screening Workflow



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Caption: Tiered workflow for the initial biological evaluation.

Primary Screening: Antimicrobial Activity

Given that numerous morpholine-containing compounds exhibit antimicrobial properties, the initial biological evaluation of **3-Morpholinopropanamide** will focus on its potential antibacterial and antifungal activities.^{[2][8]}

Protocol: Broth Microdilution Assay

- Prepare a stock solution of **3-Morpholinopropanamide** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

- Inoculate the wells with a standardized suspension of test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*).^{[7][9]}
- Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Assays: Cytotoxicity and Preliminary Mechanism of Action

Compounds showing promising antimicrobial activity will be subjected to secondary assays to assess their selectivity and potential mechanism of action.

Protocol: Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)

- Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **3-Morpholinopropanamide** for a specified period (e.g., 24-72 hours).
- Add MTT reagent and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
- Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) to assess the compound's toxicity to mammalian cells.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis, characterization, and initial biological evaluation of the novel compound, **3-Morpholinopropanamide**. The proposed workflows are based on established methodologies and draw parallels from the existing literature on structurally related molecules. Successful execution of these protocols will provide a solid foundation for understanding the chemical and

biological properties of this new entity and will pave the way for further preclinical development should promising activity be identified. Future work would involve lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

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